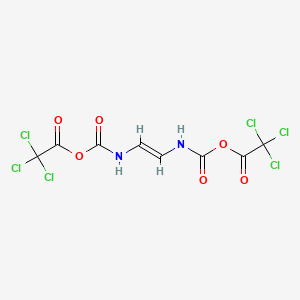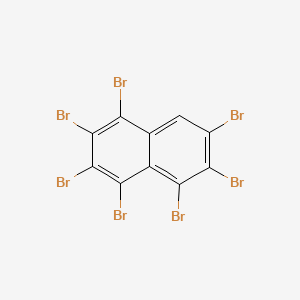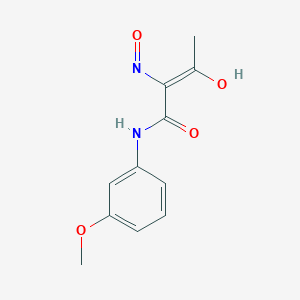
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide is a chemical compound with the molecular formula C11H12N2O4. It is a derivative of hydroxyimino and butyramide, featuring a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by a subsequent reaction with butyric anhydride or butyric acid in the presence of a dehydrating agent. The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. The use of catalysts and advanced purification techniques helps in achieving high-quality product standards.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide is similar to other hydroxyimino derivatives and butyramide compounds. its unique structural features, such as the presence of the methoxy group, contribute to its distinct properties and applications. Some similar compounds include:
2-Hydroxyimino-N-(2-methoxy-phenyl)-3-oxo-butyramide
2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide
2-Hydroxyimino-N-(3-methoxy-phenyl)-acetic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-(3-methoxyphenyl)-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-4-3-5-9(6-8)17-2/h3-6,14H,1-2H3,(H,12,15)/b10-7+ |
InChI Key |
ZSBBYKWJEYISAC-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC(=CC=C1)OC)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC(=CC=C1)OC)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



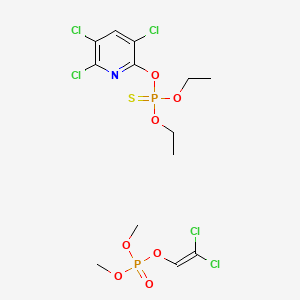
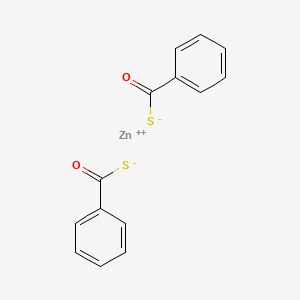
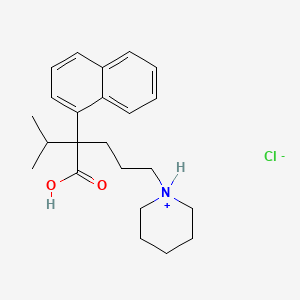
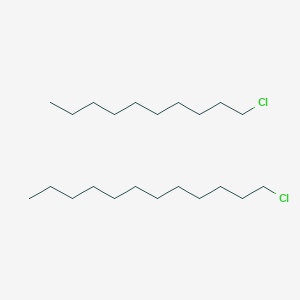
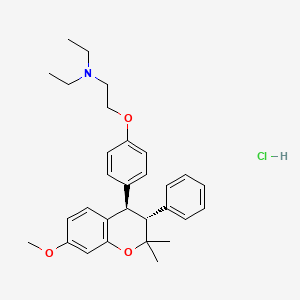
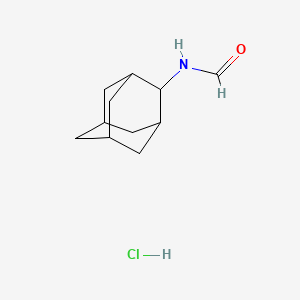
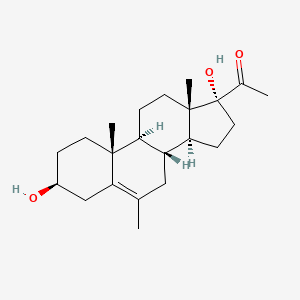
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
